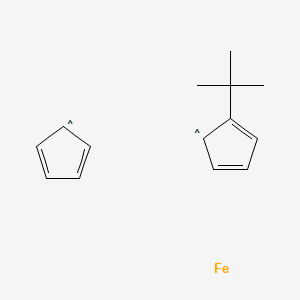

t-Butylferrocene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H18Fe |

|---|---|

分子量 |

242.14 g/mol |

InChI |

InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H; |

InChIキー |

DOUYOVFHQKVSSJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of t-Butylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butylferrocene (t-BuFc), an organometallic compound with increasing significance in catalysis, materials science, and as an electrochemical standard.[1][2] This document consolidates available data on its physical and chemical characteristics, offers detailed experimental protocols for its synthesis and property determination, and presents visual diagrams to elucidate key processes and relationships. The information herein is intended to serve as a valuable resource for professionals engaged in research and development involving ferrocene (B1249389) derivatives.

Introduction

This compound is a derivative of ferrocene, a sandwich compound consisting of two cyclopentadienyl (B1206354) rings bound to a central iron atom.[1][3] The introduction of a bulky tert-butyl group to one of the cyclopentadienyl rings significantly influences its physical and chemical properties, such as solubility, redox potential, and reactivity.[1] These modified properties make this compound a valuable tool in a variety of applications, from a precursor in the synthesis of advanced materials to a standard in electrochemical studies.[1][2] Understanding its fundamental physicochemical characteristics is therefore crucial for its effective application.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. Data has been compiled from various sources, and discrepancies have been noted where applicable.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈Fe | [3] |

| Molecular Weight | 242.14 g/mol | [3] |

| Appearance | Dark orange to dark amber liquid | [3] |

| Boiling Point | 96 °C at 1 mmHg | [4][5] |

| Density | 1.201 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.579 | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether. | [6] |

| Stability | Stable under normal conditions, but may be air-sensitive.[6] |

Note on Boiling Point: Different sources report varying boiling points under different pressures. The value of 96 °C at 1 mmHg is the most frequently cited.

Spectroscopic Data (Representative)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals for the unsubstituted cyclopentadienyl ring protons, the substituted cyclopentadienyl ring protons, and the tert-butyl protons. The tert-butyl protons will appear as a sharp singlet. |

| ¹³C NMR | Signals for the carbons of the unsubstituted and substituted cyclopentadienyl rings, and the quaternary and methyl carbons of the tert-butyl group. The carbon attached to the tert-butyl group will be significantly downfield shifted.[7] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the cyclopentadienyl rings and the tert-butyl group, C=C stretching of the rings, and Fe-ring vibrations. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation may involve the loss of the tert-butyl group or cyclopentadienyl rings. |

Electrochemical Properties

| Property | Value | Conditions | Source(s) |

| Half-Wave Potential (E₁/₂) vs. SCE | Est. +0.30 to +0.35 V | In acetonitrile (B52724) | [8] |

The electron-donating nature of the tert-butyl group lowers the oxidation potential of the iron center compared to unsubstituted ferrocene.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from ferrocene and tert-butanol (B103910) using sulfuric acid as a catalyst. This method is an adaptation of the well-established Friedel-Crafts alkylation of aromatic compounds.

Materials:

-

Ferrocene

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Alumina (for column chromatography)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, chromatography column.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ferrocene in dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add tert-butanol to the stirred solution.

-

Carefully add concentrated sulfuric acid dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[9][10]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on alumina, eluting with hexane.[5][11] Unreacted ferrocene will elute first, followed by the this compound product.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Materials:

-

This compound sample

-

Thiele tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Place a small amount of the this compound liquid into a small test tube.

-

Place a capillary tube, sealed end up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Immerse the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

This compound sample

-

Test tubes

-

Various solvents (e.g., water, ethanol, hexane, dichloromethane)

-

Vortex mixer

Procedure:

-

To a series of test tubes, add approximately 0.1 mL of this compound.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube for 30 seconds.

-

Observe and record whether the this compound is soluble (forms a homogeneous solution), partially soluble, or insoluble (forms a separate layer or remains undissolved).

Cyclic Voltammetry

This protocol outlines the setup for determining the electrochemical properties of this compound.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

This compound sample

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.[3][12]

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), reference electrode (e.g., Ag/AgCl or Ag/Ag+), and counter electrode (e.g., platinum wire).

-

Blanket the solution with the inert gas throughout the experiment.

-

Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox event for the ferrocene/ferrocenium couple.

-

Record the resulting voltammogram and determine the half-wave potential (E₁/₂).

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Factors Influencing Physicochemical Properties

References

- 1. organomation.com [organomation.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. utep.edu [utep.edu]

- 4. echemi.com [echemi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

Synthesis of t-Butylferrocene from Acetylferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of t-butylferrocene, a valuable organometallic compound, starting from the readily available precursor, acetylferrocene (B1663952). This compound's unique electronic and steric properties make it a significant ligand in catalysis and a building block for advanced materials and redox-active systems. This document details two primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for practical implementation in a laboratory setting.

Introduction to Synthetic Strategy

The conversion of acetylferrocene to this compound involves the transformation of a carbonyl group into a tertiary alkyl group. The most direct and high-yield approach is a one-pot reaction using an excess of a Grignard reagent, specifically methylmagnesium iodide. An alternative, two-step pathway involves the initial formation of a tertiary alcohol intermediate, 2-ferrocenyl-2-propanol, followed by its reductive dehydroxylation. Both routes leverage the remarkable stability of the ferrocenyl moiety and the reactivity of its derivatives.

Synthetic Pathways

Two effective routes for the synthesis of this compound from acetylferrocene are outlined below.

Route 1: One-Pot Grignard Alkylation (High-Yield)

This method, optimized for high yield and simplicity, involves reacting acetylferrocene with an excess of methylmagnesium iodide. The reaction proceeds through the initial formation of a tertiary alcoholate, which is subsequently substituted by a methyl group from the Grignard reagent in the same pot, avoiding the isolation of the intermediate.[1] This procedure has been reported to produce this compound in yields exceeding 80% without the need for complex chromatographic purification.[1]

Caption: High-yield, one-pot synthesis of this compound.

Route 2: Two-Step Grignard Addition and Ionic Hydrogenation

This pathway offers a more controlled, stepwise approach. The first step involves the standard Grignard addition of methylmagnesium bromide or iodide to acetylferrocene to synthesize the stable tertiary alcohol, 2-ferrocenyl-2-propanol. In the second step, this alcohol is reduced to the corresponding alkane, this compound, via ionic hydrogenation. This reduction is typically achieved using a hydride donor, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA), which facilitates the formation of a stable ferrocenyl-stabilized carbocation that is then reduced by the silane.

Caption: Two-step synthesis via alcohol formation and reduction.

Experimental Protocols

Protocol for Route 1: One-Pot Synthesis

This procedure is adapted from the high-yield method developed by Abram and Watts.

Materials:

-

Magnesium turnings, pre-dried

-

Iodine

-

Iodomethane (B122720) (Methyl iodide)

-

Acetylferrocene

-

Anhydrous diethyl ether

-

Nitrogen atmosphere

Procedure:

-

Grignard Reagent Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add iodine (0.24 mol) in portions to a stirred suspension of magnesium turnings (1.84 g-atom) in anhydrous ether (750 mL).

-

After the exothermic formation of magnesium iodide subsides, add a solution of iodomethane (1.60 mol) in anhydrous ether (200 mL) dropwise over 45 minutes to form the Grignard reagent (MeMgI).

-

Reaction with Acetylferrocene: Once the formation of the Grignard reagent is complete, add a solution of acetylferrocene (0.20 mol) in anhydrous ether (500 mL) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously hydrolyze the mixture by the slow, dropwise addition of water (200 mL).

-

Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether (100 mL each).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol for Route 2 (Step 2): Ionic Hydrogenation

This is a representative protocol for the reduction of 2-ferrocenyl-2-propanol.

Materials:

-

2-Ferrocenyl-2-propanol

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: Dissolve 2-ferrocenyl-2-propanol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylsilane (approx. 1.5-2.0 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic acid (approx. 3.0-5.0 eq).

-

Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Reagent and Yield Summary

| Synthesis Route | Key Reagents | Starting Material | Product | Reported Yield | Reference |

| Route 1 | MeMgI (excess), MgI₂, Anhydrous Ether | Acetylferrocene | This compound | >80% | [1] |

| Route 2 | 1. MeMgBr2. Et₃SiH, TFA, CH₂Cl₂ | Acetylferrocene | This compound | Good to High | - |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈Fe |

| Molecular Weight | 242.14 g/mol |

| Appearance | Dark orange liquid |

| Boiling Point | 96 °C @ 1 mmHg |

| Density | ~1.201 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | Typical shifts (ppm): ~4.1 (m, 4H, subst. Cp), ~4.0 (s, 5H, Cp), ~1.2 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃) | Typical shifts (ppm): ~104 (Cq, subst. Cp), ~69 (CH, Cp), ~67 (CH, subst. Cp), ~32 (Cq, t-Bu), ~31 (CH₃, t-Bu) |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, work-up, and purification of this compound as described in the protocols.

Caption: General laboratory workflow for synthesis and purification.

References

t-Butylferrocene solubility in organic solvents

An In-depth Technical Guide to the Solubility of t-Butylferrocene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is an organometallic compound derived from ferrocene (B1249389), where a tert-butyl group is attached to one of the cyclopentadienyl (B1206354) rings. This substitution enhances its steric bulk and influences its physicochemical properties, including solubility.[1] It is a dark orange liquid at room temperature and is noted for its stability and general solubility in organic solvents.[1][2] Understanding its solubility is crucial for its application in various fields such as catalysis, materials science, and as an antiknock agent.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1316-98-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈Fe | [1][5] |

| Molecular Weight | 242.14 g/mol | [1][5] |

| Appearance | Dark orange liquid | [1][2] |

| Density | 1.201 g/mL at 25 °C | [6] |

| Boiling Point | 96 °C at 1 mmHg | [6] |

| Water Solubility | Not miscible or difficult to mix | [2] |

Solubility Profile of this compound

Quantitative solubility data for this compound in specific organic solvents is scarce in the available literature. However, based on the principle of "like dissolves like" and qualitative descriptions, a general solubility profile can be inferred. The nonpolar nature of the ferrocene core, further enhanced by the lipophilic tert-butyl group, dictates its solubility behavior.

Qualitative Solubility Summary:

| Solvent Class | Expected Solubility | Rationale |

| Nonpolar Aliphatic & Aromatic Hydrocarbons (e.g., Hexane, Heptane, Toluene, Benzene) | High | The nonpolar nature of these solvents readily solvates the nonpolar this compound molecule. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents have appropriate polarity to dissolve organometallic compounds like this compound. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Moderate to High | Ethers are effective solvents for many organometallic reagents. |

| Ketones (e.g., Acetone) | Moderate | Acetone's polarity may limit the solubility compared to nonpolar solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Low to Sparingly Soluble | The high polarity and hydrogen bonding in alcohols make them poor solvents for nonpolar compounds. |

| Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO)) | Low to Sparingly Soluble | The high polarity of these solvents is generally not favorable for dissolving nonpolar organometallics. |

| Water | Insoluble | As a highly polar, protic solvent, water is a very poor solvent for the nonpolar this compound.[2] |

A study on the solubility of ferrocene and some substituted ferrocenes (ferrocenylmethanol and 1-ferrocenylethanol) in solvents including hexane, benzene, toluene, and ethanol (B145695) was conducted, though specific data for this compound was not provided.[7]

Experimental Protocols for Solubility Determination

For researchers needing precise quantitative solubility data, direct experimental determination is necessary. The following are detailed methodologies for two common approaches.

Gravimetric Method

This method is a straightforward and reliable way to determine the solubility of a compound in a solvent by measuring the mass of the dissolved solute in a saturated solution.[8][9][10]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid drawing up solid particles, it is advisable to use a filter-tipped pipette or a syringe with a compatible filter.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the dish and the saturated solution.

-

Carefully evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood, possibly with gentle heating in an oven or a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

UV-Visible Spectrophotometric Method

This method is particularly suitable for colored compounds like this compound and can be highly sensitive.[11][12] It relies on the relationship between the absorbance of a solution and the concentration of the solute (Beer-Lambert Law).

Materials and Equipment:

-

This compound

-

Selected organic solvent (must be transparent in the UV-Vis region of interest)

-

UV-Visible spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a small, precise volume of the clear, filtered supernatant of the saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, a strong qualitative understanding can be derived from its chemical structure. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice between gravimetric and spectroscopic methods will depend on the available equipment, the desired level of precision, and the properties of the solvent being investigated. Researchers are encouraged to perform their own measurements to obtain the data necessary for their specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. terthis compound | 1316-98-9 [amp.chemicalbook.com]

- 3. strem.com [strem.com]

- 4. terthis compound | 1316-98-9 [chemicalbook.com]

- 5. terthis compound | C14H18Fe | CID 75412623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. terthis compound 97 1316-98-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scirp.org [scirp.org]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Electrochemical Behavior of t-Butylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of t-Butylferrocene, a key organometallic compound with significant applications in electrochemical research and as a reference standard. This document details its redox behavior, summarizes key quantitative data, and provides standardized experimental protocols for its analysis.

Introduction to this compound

This compound, with the chemical formula (C₅H₅)Fe(C₅H₄C(CH₃)₃), is a derivative of ferrocene (B1249389), a well-known organometallic compound featuring an iron atom sandwiched between two cyclopentadienyl (B1206354) rings.[1] The introduction of the sterically bulky and electron-donating tert-butyl group to one of the cyclopentadienyl rings significantly influences the molecule's electronic properties and, consequently, its electrochemical behavior.[1] This modification results in a lower, less positive redox potential compared to its parent compound, ferrocene.[1] Its stability and solubility in common organic solvents like acetonitrile (B52724) make it a valuable tool in non-aqueous electrochemistry.[1]

This compound is frequently utilized as an internal potential reference standard in techniques like cyclic voltammetry, ensuring experimental reproducibility.[1] It can also function as a redox mediator, facilitating electron transfer in systems with slow kinetics.[1]

Quantitative Electrochemical Data

The electrochemical parameters of this compound are crucial for its application as a reference standard and for understanding its behavior in various chemical systems. The following tables summarize the key quantitative data, with comparisons to the parent ferrocene molecule.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈Fe | [1] |

| Molecular Weight | 242.14 g/mol | [1] |

| Appearance | Dark orange liquid | Chem-Impex |

Table 2: Electrochemical Properties in Acetonitrile

| Compound | Half-Wave Potential (E½ vs. SCE) | Diffusion Coefficient (D) (cm²/s) | Notes |

| Ferrocene | +0.403 V | 2.3 x 10⁻⁵ - 2.6 x 10⁻⁵ | The universally accepted reference standard in non-aqueous electrochemistry.[1] |

| n-Butylferrocene (isomer) | Est. +0.30 to +0.35 V | Est. < 2.3 x 10⁻⁵ | The electron-donating butyl group lowers the E½ relative to ferrocene. The larger size decreases the diffusion rate.[1] |

| di-terthis compound | +0.170 V | Not specified | Demonstrates the significant potential shift caused by multiple, bulky electron-donating groups.[1][2] |

Note: The values for this compound can be inferred to be similar to its n-butyl isomer, with the tert-butyl group expected to cause a slightly more negative shift in the redox potential due to its electron-donating nature.

Experimental Protocol: Cyclic Voltammetry

This section provides a detailed methodology for characterizing the electrochemical behavior of this compound using cyclic voltammetry (CV).

3.1. Materials and Reagents

-

Analyte: this compound (purity ≥ 98%)

-

Solvent: Acetonitrile (CH₃CN), electrochemical or HPLC grade, anhydrous

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (Bu₄NPF₆), electrochemical grade

-

Reference Compound (optional): Ferrocene

-

Gases: High-purity nitrogen or argon

-

Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry

-

Rinsing solvents: Deionized water, acetone (B3395972), ethanol

3.2. Equipment

-

Potentiostat with cyclic voltammetry software

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter (Auxiliary) Electrode: Platinum wire or mesh

3.3. Solution Preparation

-

Electrolyte Solution (0.1 M Bu₄NPF₆ in Acetonitrile): Dissolve the appropriate amount of Bu₄NPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

-

Analyte Solution (1 mM this compound): Prepare a 1 mM solution of this compound in the 0.1 M Bu₄NPF₆/acetonitrile electrolyte solution.

3.4. Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

-

Rinse the electrode thoroughly with deionized water, followed by acetone and then ethanol.

-

Dry the electrode completely under a stream of nitrogen or argon.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

-

Add the 1 mM this compound analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

-

-

Deoxygenation:

-

Purge the analyte solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[3]

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat software. A typical scan rate is 100 mV/s. The potential window should be set to scan over the expected redox event of this compound (e.g., from 0 V to +0.6 V vs. SCE).

-

Initiate the scan. The potential will be swept from the initial potential to the switching potential and then back.

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

-

Calculate the half-wave potential (E½) using the formula: E½ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV for a reversible n-electron process (for a one-electron process like ferrocene derivatives, this is approximately 59 mV).

-

Visualizations

4.1. Electrochemical Redox Mechanism

The electrochemical behavior of this compound is characterized by a reversible one-electron oxidation-reduction process. The iron center is oxidized from Fe(II) to Fe(III) and subsequently reduced back.

Caption: Reversible one-electron redox process of this compound.

4.2. Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the key steps in performing a cyclic voltammetry experiment for the analysis of this compound.

Caption: Workflow for the electrochemical analysis of this compound.

Conclusion

This compound exhibits well-defined and reversible electrochemical behavior, making it an invaluable compound in the field of electrochemistry. Its electron-donating tert-butyl group systematically shifts its redox potential to less positive values compared to ferrocene, a property that can be leveraged in various applications. The standardized protocols and compiled data within this guide are intended to support researchers and scientists in accurately characterizing and utilizing this compound in their work, from fundamental electrochemical studies to applications in drug development and materials science.

References

Molecular weight and formula of t-Butylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylferrocene (this compound), an organometallic compound with significant applications in catalysis and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its characterization, and discusses its current and potential applications.

Core Properties of this compound

This compound is a derivative of ferrocene (B1249389) where a tert-butyl group is attached to one of the cyclopentadienyl (B1206354) rings. This substitution influences its steric and electronic properties, making it a versatile tool in chemical synthesis.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₈Fe | [1][2][3] |

| Linear Formula | (CH₃)₃CC₅H₄FeC₅H₅ | [2][3] |

| Molecular Weight | 242.14 g/mol | [1][2] |

| CAS Number | 1316-98-9 | [2][4] |

| Appearance | Dark orange liquid | [4][5] |

| Boiling Point | 96 °C at 1 mmHg | [2][4] |

| Density | 1.201 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.579 | [2][4] |

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, where ferrocene is reacted with a tert-butylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

-

Ferrocene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Alumina (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add tert-butyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on alumina, eluting with hexane to yield pure this compound.

Characterization Data

Characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Description |

| Protons on unsubstituted cyclopentadienyl ring | ~4.1 | Singlet, integrating to 5H |

| Protons on substituted cyclopentadienyl ring | ~4.0-4.2 | Two multiplets, each integrating to 2H |

| Protons of the tert-butyl group | ~1.3 | Singlet, integrating to 9H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Description |

| Carbon atoms of the unsubstituted cyclopentadienyl ring | ~68 | |

| Substituted carbon on the cyclopentadienyl ring | ~104 | |

| Unsubstituted carbons on the substituted cyclopentadienyl ring | ~66, ~67 | |

| Quaternary carbon of the tert-butyl group | ~31 | |

| Methyl carbons of the tert-butyl group | ~30 |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| Parameter | Expected Value |

| Molecular Ion Peak (M⁺) | m/z 242.0758 |

| Major Fragmentation Peaks | m/z 185 ([M - C₄H₉]⁺), m/z 121 ([C₅H₅Fe]⁺), m/z 57 ([C₄H₉]⁺) |

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its potential applications.

Applications in Research and Development

This compound is a compound of interest in several areas of chemical research and development.

-

Catalysis: It serves as a catalyst or a precursor to catalyst ligands in a variety of organic reactions, often improving reaction rates and selectivity.[5][6] Its ferrocene core can participate in redox processes, making it useful in electrochemical applications.[5]

-

Materials Science: The incorporation of this compound into polymers can enhance their thermal stability and impart electrical conductivity.[5] It is also used in the development of nanocomposites.[5]

-

Propellants: It has been utilized as a burning rate modifier in solid propellants for rockets and other applications.[7]

This guide provides foundational knowledge for the synthesis, characterization, and application of this compound. For specific applications, further optimization of reaction conditions and detailed analysis will be necessary.

References

- 1. terthis compound | C14H18Fe | CID 75412623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. terthis compound 97 1316-98-9 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. Cas 1316-98-9,terthis compound | lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. China tert-butyl ferrocene CAS 1316-98-9 factory and suppliers | Theorem [theoremchem.com]

Thermal Stability of t-Butylferrocene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of t-butylferrocene derivatives. Due to a notable lack of specific quantitative thermal analysis data for this compound and its simple derivatives in publicly accessible scientific literature, this guide establishes a baseline using the well-documented thermal properties of the parent compound, ferrocene (B1249389). The anticipated effects of t-butyl substitution on thermal stability are discussed based on established principles of organic and organometallic chemistry. Furthermore, this guide outlines the standard experimental protocols for conducting thermal analysis on such compounds.

Introduction to Ferrocene and its Derivatives

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is renowned for its aromatic properties and exceptional thermal stability.[1] This stability, along with a versatile reactivity, has made ferrocene and its derivatives valuable scaffolds in materials science, catalysis, and medicinal chemistry. The introduction of substituents onto the cyclopentadienyl (B1206354) (Cp) rings can significantly modify the compound's physical and chemical properties, including its thermal stability. The t-butyl group, a bulky and electron-donating alkyl substituent, is often incorporated to enhance solubility and influence steric interactions. Understanding the thermal stability of this compound derivatives is crucial for their application in high-temperature processes, for determining shelf-life, and for ensuring safety in handling and storage.

Thermal Stability of Ferrocene (Baseline)

Ferrocene exhibits remarkable thermal stability. It is a solid at room temperature that melts at approximately 173-174°C and can be sublimed under vacuum at temperatures above 100°C. In an inert atmosphere, significant decomposition of ferrocene only begins at temperatures above 500°C.[2][3] Thermogravimetric analysis (TGA) of ferrocene shows a single-step weight loss corresponding to its complete sublimation in inert atmospheres, typically completed by around 250°C, depending on the heating rate.[4][5]

The decomposition of ferrocene vapor at temperatures above 500°C yields metallic iron, hydrogen, methane, cyclopentadiene, and other reactive hydrocarbons.[2][3][6] In an oxidizing atmosphere, the decomposition occurs at lower temperatures and results in the formation of iron oxides, such as hematite (B75146) (α-Fe₂O₃).[1][6]

Table 1: Thermal Properties of Ferrocene

| Property | Value | Conditions/Notes |

| Melting Point | ~173-174 °C | |

| Boiling Point | 249 °C | At atmospheric pressure |

| Sublimation | Begins >100 °C | Under vacuum |

| Decomposition Onset | >500 °C | In inert atmosphere (vapor phase) |

| Decomposition Products | Fe, H₂, CH₄, C₅H₆, etc. | Inert atmosphere |

| Decomposition Products | Iron Oxides (e.g., Fe₂O₃) | Oxidizing atmosphere |

Note: The exact temperatures for sublimation and decomposition can be influenced by experimental conditions such as pressure and heating rate.

Anticipated Effects of t-Butyl Substitution on Thermal Stability

-

Increased Volatility: The addition of alkyl groups generally decreases the melting point and increases the volatility of ferrocene derivatives. Therefore, this compound and its derivatives are expected to have lower melting points and boiling points than ferrocene. Product information for this compound lists a boiling point of 96°C at 1 mmHg, which is consistent with this trend.

-

Steric Effects: The bulky t-butyl group can introduce steric strain, which may slightly lower the thermal stability compared to less hindered alkyl ferrocenes. However, this effect is generally minor for simple alkyl substituents.

-

Electronic Effects: As an electron-donating group, the t-butyl substituent increases the electron density on the cyclopentadienyl rings and the iron center. This can strengthen the metal-ligand bond, potentially leading to a slight increase in the intrinsic thermal stability of the molecule.

-

Decomposition Pathway: The decomposition mechanism is expected to be similar to that of ferrocene, involving the cleavage of the iron-cyclopentadienyl bond. The presence of t-butyl groups will likely lead to the formation of isobutene and other related C4 hydrocarbons as additional decomposition products. One product page notes that this compound can polymerize at high temperatures.

In the absence of direct experimental data, it is reasonable to hypothesize that the decomposition onset temperature of this compound in an inert atmosphere is likely in a similar range to or slightly lower than that of ferrocene, though its increased volatility means it will vaporize at a much lower temperature.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperature at which decomposition begins (onset temperature) and the kinetics of the decomposition process.

Typical TGA Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with the desired atmosphere (e.g., high-purity nitrogen or argon for inert conditions, or air for oxidative studies) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min). An initial isothermal step at a low temperature (e.g., 50°C) may be included to remove any volatile surface contaminants.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak, from the derivative of the TGA curve), and the residual mass at the end of the experiment.

For air-sensitive compounds like many organometallics, it is crucial to handle and load the sample in an inert atmosphere, for instance, inside a glovebox, to prevent premature oxidation.

dot

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Typical DSC Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10°C/min) over the desired temperature range. A heat-cool-heat cycle may be used to study the thermal history of the sample.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area is integrated to determine the enthalpy of the transition (ΔH).

dot

Caption: Logical steps in a Differential Scanning Calorimetry (DSC) experiment.

Summary and Future Outlook

While ferrocene itself is thermally robust, there is a clear gap in the scientific literature regarding the specific thermal stability of this compound and its derivatives. Based on chemical principles, t-butyl substitution is expected to increase volatility and may have a modest impact on the decomposition temperature.

To provide definitive data, experimental studies employing TGA and DSC are essential. Such studies would not only provide crucial safety and handling information but also enable a deeper understanding of structure-stability relationships within this important class of organometallic compounds. Future work should focus on a systematic thermal analysis of a series of t-butylated ferrocenes to quantify the impact of the number and position of t-butyl groups on their thermal properties.

References

- 1. The Pyrolysis of Ferrocene to Iron Oxide, Pyrolytic Engineering of Photocatalytic Nano films on Conductive Glass | Dialogue Social Science Review (DSSR) [dialoguesreview.com]

- 2. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Thermal Decomposition Study of Ferrocene [ ( C 5 H 5 ) 2 Fe ] | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite and Cementite Nanomaterials—Structural and Spectroscopic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butylferrocene (CAS 1316-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylferrocene (B1143450), identified by the CAS number 1316-98-9, is an organometallic compound derived from ferrocene (B1249389). It is characterized by the substitution of a tert-butyl group on one of the cyclopentadienyl (B1206354) rings of the ferrocene sandwich structure. This modification imparts unique physicochemical properties, leading to its application in diverse fields, including organic synthesis, materials science, and as a performance additive in propellants. This technical guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with terthis compound.

Chemical and Physical Properties

terthis compound is a dark-orange, oily liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1316-98-9 | |

| Molecular Formula | C₁₄H₁₈Fe | [1] |

| Molecular Weight | 242.14 g/mol | |

| Appearance | Dark-orange liquid | [1] |

| Boiling Point | 96 °C at 1 mmHg | |

| Density | 1.201 g/mL at 25 °C | |

| Refractive Index | n20/D 1.579 | |

| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [2] |

| Stability | Stable under normal conditions, but may be air sensitive. Combustible. | [2] |

Synthesis of terthis compound

The synthesis of terthis compound is typically achieved through a Friedel-Crafts alkylation of ferrocene. This electrophilic aromatic substitution reaction involves the reaction of ferrocene with a tert-butylating agent in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation of Ferrocene

The following is a representative protocol for the synthesis of terthis compound, adapted from established procedures for Friedel-Crafts reactions on ferrocene.[3][4]

Materials:

-

Ferrocene

-

tert-Butyl chloride or tert-Butanol

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Drying tube (e.g., with calcium chloride)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a condenser, and a drying tube, dissolve ferrocene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

In a separate vessel, dissolve tert-butyl chloride in anhydrous dichloromethane.

-

Add the tert-butyl chloride solution dropwise to the ferrocene-Lewis acid mixture via an addition funnel over a period of 30-60 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with hexane or a hexane/ethyl acetate (B1210297) gradient, to yield pure terthis compound as a dark-orange oil.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to Organometallic Ferrocene Compounds: From Core Principles to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocene (B1249389), with its unique "sandwich" structure, has emerged from the realm of organometallic chemistry to become a significant scaffold in medicinal chemistry and drug development.[1] Its inherent stability, low toxicity, and reversible redox properties make it an attractive moiety for the design of novel therapeutic agents, particularly in oncology.[2][3] This technical guide provides a comprehensive overview of organometallic ferrocene compounds, detailing their synthesis, physicochemical properties, and biological mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a curated summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a clear and concise resource for researchers in the field.

Introduction to Ferrocene and its Derivatives

Discovered in 1951, ferrocene, bis(η5-cyclopentadienyl)iron, is an organometallic compound consisting of an iron(II) atom sandwiched between two parallel cyclopentadienyl (B1206354) rings.[1][4] This unique structure confers remarkable stability to the molecule in air, heat, and light.[2] The cyclopentadienyl rings can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored physicochemical and biological properties.[5] In the context of drug development, the ferrocenyl group can be incorporated into known drug molecules to enhance their efficacy, overcome resistance, or introduce novel mechanisms of action.[3] Prominent examples include the antimalarial drug candidate ferroquine (B607439) and the anticancer agent ferrocifen.[6]

Physicochemical Properties

The therapeutic potential of ferrocene derivatives is intrinsically linked to their physicochemical characteristics. Key properties such as redox potential, solubility, and lipophilicity play a crucial role in their biological activity, including cellular uptake, target interaction, and mechanism of action.

Redox Chemistry

A defining feature of ferrocene is its ability to undergo a reversible one-electron oxidation to form the stable ferrocenium (B1229745) cation.[4] This redox couple, Fc/Fc⁺, occurs at a relatively low potential, making it accessible under physiological conditions.[7] The generation of the ferrocenium ion is believed to be a critical step in the anticancer activity of many ferrocene derivatives, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[8][9]

Solubility and Stability

Ferrocene itself is a nonpolar molecule, soluble in most organic solvents but insoluble in water.[4] However, the solubility of its derivatives can be readily modified through the introduction of polar functional groups. The stability of the ferrocene core in aqueous and aerobic environments is a significant advantage for its use in biological systems.[10]

Table 1: Physicochemical Properties of Ferrocene and Selected Derivatives

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Redox Potential (E½ vs Fc/Fc⁺) |

| Ferrocene | 186.04[4] | 172.5–174[4][11] | 249[4][11] | Insoluble in water, soluble in organic solvents[4] | 0.00 |

| Acetylferrocene (B1663952) | 228.08 | 81–83 | - | Soluble in organic solvents | +0.28 |

| Ferrocifen (Fc-OH-Tam) | 549.52 | - | - | Lipophilic | +0.55 (approx.) |

| Ferroquine | 550.93 | - | - | - | - |

Synthesis of Ferrocene and its Derivatives

The synthesis of ferrocene and its derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

Synthesis of Ferrocene

A common laboratory-scale synthesis of ferrocene involves the reaction of cyclopentadiene (B3395910) with a strong base, such as potassium hydroxide (B78521), to form the cyclopentadienyl anion, which then reacts with iron(II) chloride.[5]

Caption: Synthetic pathway for Ferrocene.

Friedel-Crafts Acylation of Ferrocene

A widely used method for functionalizing the cyclopentadienyl rings is the Friedel-Crafts acylation. This reaction introduces an acyl group onto one or both rings, providing a versatile handle for further synthetic modifications.

Caption: Friedel-Crafts acylation of Ferrocene.

Mechanism of Anticancer Action

The anticancer activity of many ferrocene derivatives is attributed to their ability to generate cytotoxic reactive oxygen species (ROS) within cancer cells.[12][13] This process is often initiated by the oxidation of the ferrocene moiety to the ferrocenium ion, which can then participate in Fenton-like reactions.

Caption: Proposed anticancer mechanism of Ferrocene derivatives.

The resulting oxidative stress leads to damage of cellular components, including mitochondria, ultimately triggering programmed cell death (apoptosis).[12][13]

Table 2: In Vitro Anticancer Activity of Selected Ferrocene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ferrocifen (Fc-OH-Tam) | MDA-MB-231 (Triple-negative breast cancer) | 0.11 | [14] |

| Ferrocifen (Fc-OH-Tam) | HepG2 (Hepatocellular carcinoma) | 0.07 | [14] |

| Ferrocenyl-indole derivative | A549 (Lung carcinoma) | 5 | [15] |

| 1,2,4-trioxane-ferrocene hybrid | CCRF-CEM (Leukemia) | 0.25 | [15] |

| Ferrocene-flavonoid analog | MCF-7 (Breast cancer) | 23.0–35.0 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of ferrocene compounds.

Synthesis of Ferrocene[5][8]

Materials:

-

Potassium hydroxide (KOH)

-

1,2-Dimethoxyethane (DME)

-

Cyclopentadiene (freshly distilled)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

6 M Hydrochloric acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, vigorously stir a mixture of KOH in DME.

-

Slowly add freshly distilled cyclopentadiene to the flask and continue stirring to form the cyclopentadienyl anion.

-

In a separate flask, dissolve FeCl₂·4H₂O in DMSO.

-

Add the FeCl₂ solution dropwise to the cyclopentadienyl anion solution with continuous stirring.

-

After the addition is complete, continue stirring for 15 minutes.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and 6 M HCl.

-

Collect the resulting orange precipitate by vacuum filtration and wash with water.

-

The crude ferrocene can be purified by sublimation or recrystallization.

Friedel-Crafts Acylation of Ferrocene to Acetylferrocene[18][19]

Materials:

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄)

-

Ice

-

10% Sodium hydroxide (NaOH) solution

Procedure:

-

In a conical vial, dissolve ferrocene in acetic anhydride.

-

Carefully add 85% phosphoric acid to the mixture.

-

Heat the reaction mixture in a water bath for 10 minutes with stirring.

-

Cool the reaction vial in an ice bath.

-

Slowly add ice water to the cooled mixture.

-

Neutralize the solution with 10% NaOH solution.

-

Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

-

The crude product can be purified by column chromatography.

Purification by Column Chromatography[4][20]

Materials:

-

Crude acetylferrocene product

-

Diethyl ether

Procedure:

-

Prepare a chromatography column by packing it with silica gel or alumina slurried in hexane.

-

Dissolve the crude acetylferrocene in a minimum amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the column.

-

Elute the column with hexane to separate the unreacted ferrocene (yellow band).

-

Switch the eluent to a mixture of hexane and diethyl ether (e.g., 50:50) to elute the acetylferrocene (orange-red band).

-

Collect the fractions and evaporate the solvent to obtain the purified products.

Characterization by Cyclic Voltammetry[3][21]

Materials:

-

Ferrocene or ferrocene derivative

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Prepare a solution of the ferrocene compound and the supporting electrolyte in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes.

-

Set up the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

-

Perform the cyclic voltammetry scan over a suitable potential range, starting from the open-circuit potential.

-

Record the resulting voltammogram (current vs. potential). The half-wave potential (E½) can be determined as the average of the anodic and cathodic peak potentials.

Caption: Workflow for Cyclic Voltammetry analysis.

Cytotoxicity Assessment by MTT Assay[9][22]

Materials:

-

Cancer cell line

-

Cell culture medium

-

Ferrocene derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the ferrocene derivative for a specified incubation period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. magritek.com [magritek.com]

- 5. azom.com [azom.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. odinity.com [odinity.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Organometallic Antitumor Compounds: Ferrocifens as Precursors to Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ferrocene-Based Compounds with Antimalaria/Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: t-Butylferrocene Derivatives in Catalytic Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butylferrocene, a robust and versatile organometallic compound, has carved a significant niche in modern organic synthesis. While not typically employed as a catalyst in its own right, its true value lies in its role as a precursor to sophisticated and highly efficient phosphine (B1218219) ligands. Foremost among these is 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf), a ligand renowned for its ability to enhance the catalytic activity of transition metals, particularly palladium and copper. The bulky tert-butyl groups on the phosphorus atoms of dtbpf create a sterically demanding and electron-rich environment around the metal center, facilitating challenging cross-coupling and C-H activation reactions. These attributes translate into higher yields, milder reaction conditions, and broader substrate scope, making dtbpf an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

These application notes provide detailed protocols for the use of dtbpf in several key organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and the carboxylation of terminal alkynes via C-H activation.

Data Presentation

The following tables summarize the quantitative data for the catalytic applications of 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) in various organic reactions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using dtbpf Ligand

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole (B146269) | Phenylboronic acid | [PdCl₂(dtbpf)] (1.0 mol%) | K₂CO₃ | DMF | 120 | 15 | 95 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / dtbpf (4 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | [PdCl₂(dtbpf)] (1.5 mol%) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |

| 4 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1 mol%) / dtbpf (2.5 mol%) | K₂CO₃ | THF | 80 | 24 | 85 |

Table 2: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes using dtbpf Ligand

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene (B50100) | Phenylacetylene (B144264) | [CuI(dtbpf)] (2 mol%) | Et₃N | DMF | 80 | 6 | 99 |

| 2 | 1-Bromo-4-methoxybenzene | 1-Heptyne | CuI (5 mol%) / dtbpf (10 mol%) | DIPA | Toluene | 90 | 12 | 92 |

| 3 | 4-Iodonitrobenzene | Trimethylsilylacetylene | [CuBr(dtbpf)] (3 mol%) | Piperidine | THF | 65 | 8 | 95 |

| 4 | 2-Bromopyridine | Cyclohexylacetylene | CuI (4 mol%) / dtbpf (8 mol%) | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |

Table 3: Copper-Catalyzed Carboxylation of Terminal Alkynes with CO₂ using dtbpf Ligand

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Pressure (CO₂) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | [CuI(dtbpf)] (2 mol%) | Cs₂CO₃ | DMF | 1 atm | 25 | 24 | 96 |

| 2 | 1-Octyne | [CuBr(dtbpf)] (2 mol%) | K₂CO₃ | DMSO | 1 atm | 25 | 36 | 90 |

| 3 | 4-Ethynylanisole | [CuI(dtbpf)] (2 mol%) | Cs₂CO₃ | NMP | 1 atm | 25 | 24 | 94 |

| 4 | 3-Phenyl-1-propyne | [CuI(dtbpf)] (2 mol%) | Cs₂CO₃ | DMF | 1 atm | 25 | 30 | 88 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol details the palladium-catalyzed cross-coupling of an aryl chloride with an arylboronic acid using a pre-formed palladium complex of dtbpf.

Materials:

-

4-Chloroanisole (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

-

[1,1′-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride ([PdCl₂(dtbpf)]) (1.0 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

1 M HCl solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add [PdCl₂(dtbpf)] (0.01 equiv), potassium carbonate (2.0 equiv), and phenylboronic acid (1.05 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous DMF via syringe, followed by 4-chloroanisole (1.0 equiv).

-

Heat the reaction mixture to 120 °C and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1 M HCl solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol describes the copper-catalyzed coupling of an aryl iodide with a terminal alkyne using a dtbpf-copper complex.

Materials:

-

Iodobenzene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Copper(I) iodide (CuI) (2 mol%)

-

1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) (2.2 mol%)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a dry Schlenk flask, dissolve CuI (0.02 equiv) and dtbpf (0.022 equiv) in anhydrous DMF under an argon atmosphere.

-

To this solution, add iodobenzene (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Carboxylation of Phenylacetylene with Carbon Dioxide

This protocol details the copper-catalyzed C-H activation and carboxylation of a terminal alkyne using a dtbpf-copper complex and atmospheric CO₂.[1][2]

Materials:

-

Phenylacetylene (1.0 equiv)

-

Copper(I) iodide (CuI) (2 mol%)

-

1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) (2.2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbon dioxide (CO₂) balloon

-

Diethyl ether

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask, add CuI (0.02 equiv), dtbpf (0.022 equiv), and Cs₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with CO₂ from a balloon three times.

-

Add anhydrous DMF via syringe, followed by phenylacetylene (1.0 equiv).

-

Stir the reaction mixture vigorously under a CO₂ atmosphere (balloon) at 25 °C for 24 hours.

-

Monitor the reaction progress by TLC (acidified eluent) or by quenching an aliquot with acid and analyzing by GC-MS.

-

Upon completion, acidify the reaction mixture with 1 M HCl solution to a pH of ~2.

-

Extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude propiolic acid by crystallization or flash column chromatography on silica gel.

Mandatory Visualization

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalytic Reactions

Caption: Key components and their relationships in a catalytic reaction.

References

Applications of t-Butylferrocene in Polymer Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butylferrocene, an organometallic compound featuring a bulky t-butyl group attached to a ferrocene (B1249389) core, has garnered significant interest in polymer science. Its incorporation into polymer chains imparts unique redox activity, thermal stability, and electrochemical properties. These characteristics make this compound-containing polymers highly promising materials for a range of advanced applications, including controlled drug delivery, smart materials, and energy storage. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based polymers.

Application Note 1: Redox-Responsive Polymers for Controlled Drug Release

Polymers incorporating the this compound moiety are excellent candidates for the development of "smart" drug delivery systems that respond to changes in the redox environment. The core principle lies in the reversible oxidation of the ferrocene unit from its neutral, hydrophobic state (ferrocene) to its charged, hydrophilic state (ferrocenium cation). This transition can be triggered by oxidizing agents, such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in inflammatory or tumor microenvironments.

The introduction of the bulky and hydrophobic t-butyl group can enhance the stability of the polymer assembly in its neutral state and influence the self-assembly behavior of the resulting polymers. When these amphiphilic block copolymers, containing a hydrophobic this compound block and a hydrophilic block, are in an aqueous solution, they can self-assemble into nanostructures like micelles or vesicles, encapsulating hydrophobic drugs within their core.

Upon exposure to an oxidizing stimulus, the this compound units are oxidized to t-butylferrocenium ions. This conversion dramatically increases the polarity of the core-forming block, leading to a hydrophobic-to-hydrophilic transition. The resulting electrostatic repulsion and change in hydrophilicity cause the disassembly of the nanostructure and the subsequent release of the encapsulated therapeutic agent at the target site.[1]

Signaling Pathway for Redox-Responsive Drug Release

Caption: Redox-responsive disassembly of a this compound-containing micelle for controlled drug release.

Application Note 2: Ferrocene-Based Polymers for Energy Storage

The reversible redox couple of ferrocene/ferrocenium makes polymers containing this moiety attractive for energy storage applications, particularly as cathode materials in rechargeable batteries. The t-butyl group can influence the electrochemical properties, such as the redox potential and the stability of the oxidized state.

Polymers with pendant this compound units can be coated onto an electrode surface. During the charging process, the ferrocene units are oxidized to ferrocenium, and during discharge, they are reduced back to ferrocene. The polymer backbone provides a robust framework for the redox-active sites, potentially leading to improved cycling stability compared to small-molecule redox shuttles. The electrochemical properties of these polymers can be fine-tuned by altering the polymer architecture and the nature of the co-monomers.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Monomer (Example: t-Butylferrocenyl Methacrylate)

This protocol describes a general method for the synthesis of a methacrylate (B99206) monomer functionalized with this compound.

Materials:

-